molecular formula C18H11D8ClN4 B602445 Clozapine-d8 CAS No. 1185053-50-2

Clozapine-d8

Cat. No.: B602445
CAS No.: 1185053-50-2
M. Wt: 334.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clozapine-d8 is a deuterium-labeled version of Clozapine . It is an antipsychotic used for the research of schizophrenia . It has high affinity for a number of neuroreceptors . The molecular formula of this compound is C18H19ClN4 .


Molecular Structure Analysis

This compound has a molecular weight of 334.9 g/mol . Its IUPAC name is 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine . The InChI and SMILES strings provide more details about its molecular structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 334.9 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 334.1800383 g/mol . It has a topological polar surface area of 30.9 Ų .

Scientific Research Applications

  • Dopamine Receptor Interactions : Clozapine shows unique interactions with dopamine receptors. It has been found to have two binding sites at the dopamine D1 and D2 receptors. This interaction and the role of receptor hetero-dimerization might be crucial to its mechanism of action (Faron-Górecka et al., 2008).

  • Impact on Glycine Transport : Studies have shown that Clozapine inhibits glycine transport in rat brain synaptosomes. This inhibition might contribute to its differential clinical efficacy compared to other antipsychotics, potentially related to the modulation of NMDA receptor-mediated neurotransmission (Javitt et al., 2005).

  • Binding to Dopamine D4 Receptors : Clozapine has been identified to have a high affinity for the dopamine D4 receptor, which might be significant in its effectiveness for treatment-resistant schizophrenia (Tol et al., 1991).

  • Influence on Serotonin Receptors : Research indicates that Clozapine can modulate activity at serotonin receptors in addition to dopamine receptors, which might be part of its unique therapeutic profile (Gobbi & Janiri, 1999).

  • Interaction with NMDA Receptors : Clozapine is suggested to potentiate glutamate excitatory postsynaptic potentials (EPSPs) in the rat prefrontal cortex, indicating a complex interaction with NMDA receptors, which may be involved in its antipsychotic effects (Chen & Yang, 2002).

  • GABAergic Neurons Targeting : It's been found that dopamine D4 receptors, which have a high affinity for Clozapine, are localized in GABAergic neurons, suggesting that Clozapine's effects in schizophrenia may involve GABA modulation (Mrzljak et al., 1996).

  • Effects on Cortical Dopamine Output : Studies have shown that Clozapine can enhance cortical dopamine output, which might provide insights into its mechanism of action and superiority in clinical efficacy compared to classical antipsychotics (Hertel et al., 1999).

  • Treatment of Aggressive Schizophrenia : Clozapine has demonstrated effectiveness in reducing aggressive and violent behavior in patients with severe schizophrenia, indicating its potential as a first-line treatment in specific patient populations (Hector, 1998).

  • High Serotonin Receptor Occupancy : PET studies have shown that Clozapine treatment results in high 5-HT2 receptor occupancy in patients, which may relate to its combined effect on D2 and 5-HT2 receptors (Nordström et al., 2005).

  • Genetic Factors in Response Variability : Variability in response to Clozapine may be influenced by genetic factors, particularly in the dopamine D4 receptor gene and cytochrome P450 1A2 activity. This suggests the importance of considering both pharmacokinetic and pharmacodynamic factors in patient response (Özdemir et al., 1999).

Future Directions

Clozapine is considered the most effective antipsychotic and is used for treatment-resistant schizophrenia . Future studies should be directed into multidimensional clozapine side-effect management to foster evidence and to inform future guidelines . Similar future directions could be applicable for Clozapine-d8.

Mechanism of Action

Target of Action

Clozapine, the parent compound of Clozapine-d8, is an atypical antipsychotic drug that primarily targets a range of neuroreceptors . It has a high dissociation constant for D2 dopamine receptors, which is even higher than dopamine itself . It also shows significant antagonistic activity on cortical and limbic dopamine D4 receptors . In addition to dopamine receptors, clozapine also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C), adrenergic (α1), histamine (H1), and muscarinic receptors (M1) .

Mode of Action

Clozapine’s interaction with its targets results in a unique mode of action. Its low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension . Clozapine also activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and improving synaptic plasticity, connectivity, and neurogenesis .

Biochemical Pathways

Clozapine’s action affects several biochemical pathways. It reduces Akt activation, leading to decreased glucose uptake and inducing ER stress and the unfolded protein response (UPR) . Metabolic profiling reveals downregulation of glycolysis and the pentose phosphate pathway, thereby saving glucose to keep the electron transport chain working . Upregulation of the mitochondrial citrate carrier shifts excess citrate to the cytosol for use in lipogenesis and for storage as triacylglycerol in lipid droplets .

Pharmacokinetics

Clozapine’s pharmacokinetics reveal a wide interpatient variability. It has an elimination half-life of 9.1 to 17.4 hours, clearance of 8.7 to 53.3 L/h, and a volume of distribution of 1.6 to 7.3 L/kg . Clozapine is metabolized via the hepatic microsomal enzyme system into two principal metabolites: demethyl-clozapine and clozapine N-oxide . Therapeutic drug monitoring is recommended as serum concentrations of clozapine less than 250 ng/mL are associated with relapse and those above 750ng/mL are associated with increased risk of intoxication .

Result of Action

The molecular and cellular effects of clozapine’s action are significant. It is believed to induce neurogenesis through improved neuronal cell survival, increased expression of BDNF, and restoration of neuronal architecture in the dentate gyrus . Clozapine-treated cells and leukocytes from clozapine-treated patients contain more lipid droplets than untreated cells .

Action Environment

Environmental factors such as smoking and age can influence clozapine’s action. Serum clozapine is lower in males compared to females despite females receiving lower doses . Plasma clozapine is approximately 20–30% lower in smokers compared to non-smokers . Significantly higher concentrations are observed in older patients (45+ years) compared to younger patients (18–26 years) .

Biochemical Analysis

Biochemical Properties

Clozapine-d8, like its non-deuterated counterpart, interacts with various enzymes, proteins, and other biomolecules. It displays affinity to various neuroreceptors, particularly showing low affinity to dopamine receptors, which results in fewer extrapyramidal side effects . The selection and early development of clozapine were based on its gross behavioral, arousal-inhibiting, sleep-promoting, and caudate spindle-prolonging properties .

Cellular Effects

This compound has been shown to have protective effects against inflammation-related neurodegeneration in primary neuron-glia cultures . It attenuates microglial activation, thereby protecting neurons . It also inhibits the production of microglia-derived superoxide and intracellular reactive oxygen species (ROS), as well as the production of nitric oxide and TNF-α following lipopolysaccharide (LPS) exposure .

Molecular Mechanism

It has been proposed that the therapeutic efficacy of clozapine in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors . More recent findings suggest that clozapine and classical neuroleptics differ with regard to their indirect effects on nigral GABA-ergic mechanisms implicated in the induction of tardive dyskinesias .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-dependent effects on behavior over time . It has been observed that this compound can modulate sleep of mice not expressing DREADD receptors . This implies that back-metabolism to clozapine is not the sole mechanism underlying side effects of chemogenetic actuators .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in zebrafish, this compound was found to have dose-dependent effects on behavior over a 72-hour period

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized via the hepatic microsomal enzyme system into two principal metabolites: demethyl-clozapine and clozapine N-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, with CYP1A2 accounting for around 15% .

Transport and Distribution

This compound is transported efficiently across the blood-brain barrier and into the brain as shown by PET imaging of C11 labeled clozapine

Subcellular Localization

Studies have shown that clozapine can directly impact synaptic architecture , suggesting that this compound may have similar effects

Properties

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Clozapine-d8 used instead of regular Clozapine for certain analyses?

A1: this compound is a deuterated form of Clozapine, acting as an internal standard in mass spectrometry analyses [, ]. Its structure is nearly identical to Clozapine, except for eight deuterium atoms replacing eight hydrogen atoms. This difference in mass allows for differentiation during mass spectrometry, while its chemical behavior remains very similar to Clozapine. This makes it ideal for quantifying Clozapine concentrations in complex biological samples like brain tissue [].

Q2: How does the use of this compound contribute to more accurate quantification of Clozapine in biological samples?

A2: Using mass spectrometry techniques like LC-MS/MS or the novel SAII- and MAIV-MS methods described in the research, researchers can differentiate this compound from Clozapine [, ]. By adding a known concentration of this compound to the sample, scientists can account for variations during sample preparation and analysis. Comparing the signal intensities of Clozapine and this compound allows for a more accurate determination of Clozapine concentrations in the original sample. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.